

Technical Guide: Spectroscopic Characterization of 1,2-Cyclododecanediol

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Compound of Interest

Compound Name:	1,2-Cyclododecanediol
CAS No.:	15199-41-4
Cat. No.:	B095524

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Executive Summary

1,2-Cyclododecanediol (

, MW 200.[1]32) represents a critical class of macrocyclic vicinal diols used as intermediates in the synthesis of macrocyclic musk perfumes, polyurethanes, and specialty polyesters. Its characterization is complicated by the conformational flexibility of the 12-membered ring (the "floppy" nature of cyclododecane) and the existence of distinct stereoisomers (cis and trans).

This guide provides a definitive technical workflow for the synthesis, isolation, and spectroscopic validation (NMR, IR, MS) of **1,2-cyclododecanediol**. It focuses on distinguishing between the cis (meso) and trans (racemic) isomers, a common challenge in drug development and materials science.

Part 1: Structural Dynamics & Stereochemistry

Before interpreting spectra, one must understand the conformational landscape. Unlike the rigid chair conformation of cyclohexane, the cyclododecane ring adopts a "square-like"

conformation as its lowest energy minimum.

- **Trans-1,2-Cyclododecanediol:** Typically the thermodynamic product of epoxide hydrolysis. It exists as a racemic mixture (

and

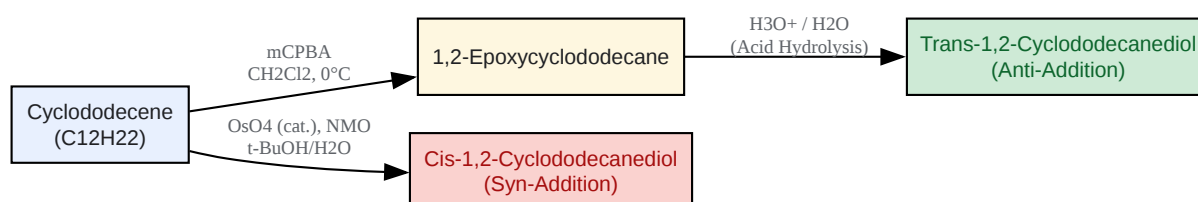
). The hydroxyl groups often adopt an anti relationship, minimizing steric strain but complicating intramolecular hydrogen bonding.

- **Cis-1,2-Cyclododecanediol:** The meso compound (if planar), but chiral in its specific conformations. It is accessible via syn-dihydroxylation.[2] The proximity of the hydroxyl groups facilitates strong intramolecular hydrogen bonding, a key diagnostic feature in IR spectroscopy.

Part 2: Synthesis & Sample Preparation Protocols

To ensure spectral accuracy, the analyst must verify the synthetic origin of the sample. The stereochemical outcome is reagent-dependent.

Workflow Diagram: Stereoselective Synthesis



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Caption: Stereodivergent synthesis pathways. Acid hydrolysis of the epoxide yields the trans-diol via backside attack, while OsO₄ mediates concerted syn-addition to yield the cis-diol.

Experimental Protocol Summary

- **Trans-Isomer Isolation:**
 - Reaction: Epoxidation of cyclododecene with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring opening.

- Purification: Recrystallization from ethanol/water.
- Physical State: White crystalline solid. Melting Point: ~159–160°C.
- Cis-Isomer Isolation:
 - Reaction: Upjohn dihydroxylation using catalytic Osmium Tetroxide () and N-methylmorpholine N-oxide (NMO).
 - Purification: Flash column chromatography (Ethyl Acetate/Hexane) or recrystallization.
 - Physical State: White crystalline solid. Melting Point: Typically lower than the trans isomer (approx. 90–100°C range, dependent on purity and polymorphs).

Part 3: Infrared Spectroscopy (IR)

IR is the primary tool for assessing the hydrogen-bonding network.

Diagnostic Bands

Functional Group	Wavenumber ()	Assignment & Notes
O-H Stretch (Free)	3610–3640	Sharp band. Visible in dilute solution (in).
O-H Stretch (Intra)	3550–3580	Cis-Diagnostic. Remains constant upon dilution. Indicates intramolecular H-bond.[3]
O-H Stretch (Inter)	3300–3450	Broad, strong band. Disappears upon dilution. Dominant in solid state (KBr pellet).
C-H Stretch	2850–2930	Strong asymmetric/symmetric stretching of the macrocycle.
C-O Stretch	1000–1080	Secondary alcohol characteristic stretch.

Technical Insight: To distinguish isomers, perform a dilution study. Dissolve the sample in dry

or

.

- Cis-Isomer: Shows a persistent sharp peak around due to the favorable geometry for intramolecular hydrogen bonding.
- Trans-Isomer: The intramolecular bond is sterically disfavored in many conformations; the spectrum is dominated by the free O-H band at high dilution.

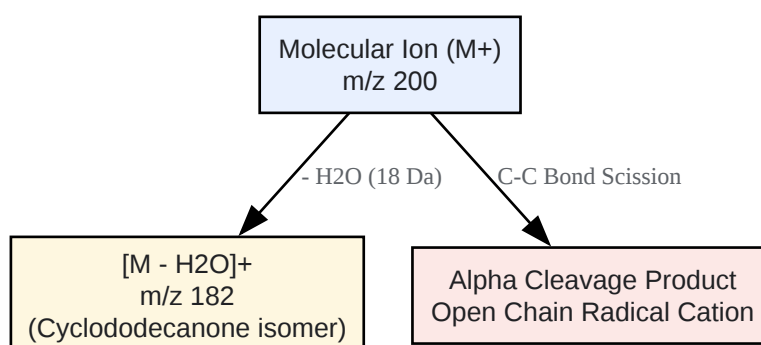
Part 4: Mass Spectrometry (MS)

The mass spectrum is characterized by dehydration and alpha-cleavage. The molecular ion is often weak or absent.

Fragmentation Logic

- Molecular Ion (): (Weak).
- Dehydration (): . Loss of water is rapid, often forming a cyclic ketone or enol intermediate.
- Alpha-Cleavage: Cleavage of the bond (between the hydroxyls) is a primary pathway.

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways for **1,2-cyclododecanediol** under Electron Impact (EI, 70eV).

Part 5: Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive stereochemical assignment.

NMR (Proton) Data

Solvent:

, 400 MHz

Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Notes
CH-OH (Methine)	3.40 – 3.90	Multiplet	2H	Diagnostic Region.
-OH (Hydroxyl)	1.5 – 3.0	Broad Singlet	2H	Shift is concentration/te mp dependent.
Ring	1.20 – 1.80	Multiplet	20H	Broad "hump" typical of macrocycles.

Stereochemical Analysis via Coupling (

): While the ring flexibility averages many signals, the width of the methine signal (

) or the coupling constants (

) can distinguish isomers:

- **Trans-Isomer:** Often displays a wider multiplet or larger apparent values if the protons adopt an anti-diaxial relationship in the dominant conformer.
- **Cis-Isomer:** Typically shows a narrower multiplet due to smaller axial-equatorial or equatorial-equatorial couplings.

NMR (Carbon) Data

Solvent:

, 100 MHz

Carbon Type	Chemical Shift (, ppm)	Notes
C-OH (Carbinol)	70.0 – 74.0	Single peak for symmetrical isomers.
-CH ₂	28.0 – 32.0	Carbons adjacent to the carbinol.
Remote CH ₂	20.0 – 26.0	Remaining ring carbons.

Symmetry Check: Both the cis (meso) and trans (racemic, but

symmetric time-averaged) isomers will show a simplified spectrum (e.g., 1 signal for C-OH, rather than 2), assuming rapid conformational averaging at room temperature. To see distinct conformers, Low-Temperature NMR (

) is required.

References

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